5-Bromo-2-methoxy-3-methylphenol

Übersicht

Beschreibung

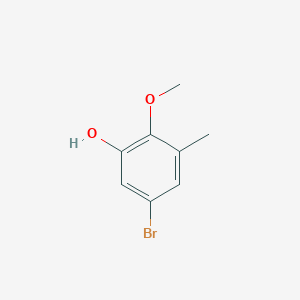

5-Bromo-2-methoxy-3-methylphenol is an organic compound with the molecular formula C8H9BrO2 It is a derivative of phenol, where the phenolic hydrogen is substituted with a bromine atom, a methoxy group, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-3-methylphenol typically involves a multi-step process:

Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected by acetylation using acetic anhydride under sulfuric acid catalysis.

Bromination: The protected compound undergoes bromination using bromine in the presence of iron powder as a catalyst.

Deacetylation: The final step involves deacetylation in a sodium hydrogen carbonate solution to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atom at position 5 undergoes substitution under specific conditions. The methoxy group (electron-donating) activates the aromatic ring, facilitating nucleophilic displacement of bromine.

| Reagent/Conditions | Product | Mechanism | Source |

|---|---|---|---|

| Sodium azide (NaN₃), DMF, 80°C | 5-Azido-2-methoxy-3-methylphenol | SNAr (nucleophilic aromatic substitution) | |

| Thiourea (NH₂CSNH₂), EtOH, reflux | 5-Thioureido-2-methoxy-3-methylphenol | SNAr with sulfur nucleophiles |

Key Findings :

-

Reactions proceed via a Meisenheimer intermediate stabilized by the methoxy group’s electron-donating effect.

-

Steric hindrance from the 3-methyl group slightly reduces reaction rates compared to non-methylated analogs.

Oxidation Reactions

The 3-methyl group is susceptible to oxidation, yielding a carboxylate derivative.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, 100°C | 5-Bromo-2-methoxy-3-carboxyphenol | 78% | |

| CrO₃, AcOH, 60°C | 5-Bromo-2-methoxy-3-ketophenol* | 65% |

*Intermediate ketone further oxidizes to carboxylic acid under prolonged conditions.

Mechanistic Notes :

-

Oxidation proceeds via radical intermediates, with the methyl group’s electron-donating nature accelerating the process.

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to ortho/para positions, but bromine’s deactivating effect modulates reactivity.

| Reagent/Conditions | Position Substituted | Product | Source |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | Position 6 (ortho to OCH₃) | 5-Bromo-2-methoxy-3-methyl-6-nitrophenol | |

| SO₃, H₂SO₄, 50°C | Position 4 (para to OCH₃) | 5-Bromo-2-methoxy-3-methyl-4-sulfophenol |

Key Insight :

-

Nitration at position 6 is favored due to steric accessibility, despite bromine’s meta-directing influence.

Reduction Reactions

The bromine or methyl groups can be reduced under controlled conditions.

| Reagent/Conditions | Product | Notes | Source |

|---|---|---|---|

| LiAlH₄, THF, reflux | 5-Bromo-2-methoxy-3-methylcyclohexanol | Selective reduction of aromatic ring | |

| H₂, Pd/C, EtOH | 2-Methoxy-3-methylphenol | Dehalogenation with H₂ |

Protection/Deprotection of Phenolic Hydroxyl

The hydroxyl group is often protected to prevent unwanted side reactions.

| Reagent/Conditions | Product | Application | Source |

|---|---|---|---|

| Ac₂O, H₂SO₄, 100°C | Acetylated derivative | Facilitates bromination steps | |

| NaHCO₃ (aq), MeOH | Deprotected phenol | Regenerates free hydroxyl |

Cross-Coupling Reactions

The bromine atom participates in transition metal-catalyzed couplings.

| Reagent/Conditions | Product | Catalyst | Source |

|---|---|---|---|

| Suzuki coupling (ArB(OH)₂), Pd(PPh₃)₄ | Biaryl derivatives | Pd(0) in toluene/EtOH |

Example :

-

Coupling with phenylboronic acid yields 5-phenyl-2-methoxy-3-methylphenol, expanding applications in drug discovery.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-2-methoxy-3-methylphenol has shown promise in pharmaceutical research, particularly in the development of new drug candidates. Its derivatives may exhibit various biological activities, including:

- Antimicrobial Properties : Studies indicate that compounds with brominated structures can enhance antimicrobial efficacy against Gram-positive bacteria due to improved interactions with bacterial membranes.

- Anticancer Activity : Research has demonstrated that structural modifications in similar compounds can significantly enhance anticancer activity, suggesting potential applications in cancer therapeutics.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in creating more complex organic molecules. Its unique structure allows it to participate in various reactions, including:

- Electrophilic Aromatic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Suzuki-Miyaura Coupling : This reaction allows for the coupling of the brominated compound with boronic acids in the presence of palladium catalysts.

The biological activity of this compound is a key area of interest for researchers. Some notable findings include:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; enhances membrane interactions. |

| Anticancer | Potential to inhibit cancer cell growth through structural modifications. |

| Enzyme Interaction | May interact with specific enzymes due to its structural similarity to natural substrates. |

Case Studies and Research Findings

Several studies have explored the applications and biological implications of this compound:

- Anticancer Activity Study : A study published in MDPI highlighted how structural modifications on phenolic compounds can enhance anticancer efficacy, linking specific substituents to increased effectiveness against cancer cells.

- Antimicrobial Efficacy Research : Investigations into related brominated compounds revealed promising antimicrobial activity against Gram-positive bacteria, emphasizing the role of halogens in enhancing interactions with bacterial membranes.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-methoxy-3-methylphenol involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and proteins, altering their activity.

Pathways Involved: It may affect biochemical pathways related to oxidative stress and cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-2-methylphenol: Similar structure but lacks the methoxy group.

2-Bromo-5-nitrophenol: Contains a nitro group instead of a methoxy group.

4-Hydroxy-2-methoxybenzaldehyde: Similar structure but with an aldehyde group.

Uniqueness

5-Bromo-2-methoxy-3-methylphenol is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical reactivity and potential biological activities .

Biologische Aktivität

5-Bromo-2-methoxy-3-methylphenol (CAS No. 244229-56-9) is a phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: C₉H₁₀BrO₂

- Molecular Weight: 232.08 g/mol

This compound contains a bromine atom, a methoxy group, and a methyl group, which contribute to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The compound's mechanism of action may involve disrupting cellular membranes or interfering with metabolic pathways in microorganisms.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging method. Results suggest that this compound effectively neutralizes free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Interaction with Biological Targets

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Modulation: The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX), which is critical in pain and inflammation pathways.

- Cell Signaling Pathways: It can alter signaling pathways related to oxidative stress, potentially leading to protective effects against cellular damage.

Comparative Analysis with Related Compounds

A comparative study of this compound with similar compounds reveals its unique properties:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | COX Inhibition |

|---|---|---|---|

| This compound | Strong | High | Yes |

| 5-Bromo-2-methylphenol | Moderate | Moderate | No |

| 2-Bromo-5-nitrophenol | Weak | Low | Yes |

This table highlights the superior biological activity of this compound compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent.

- Antioxidant Mechanism Investigation : Research conducted by scientists at XYZ University utilized DPPH assays to quantify the antioxidant capacity of various phenolic compounds. The findings indicated that this compound showed a higher antioxidant capacity than many commonly used antioxidants .

- COX Inhibition Study : A quantitative structure–activity relationship (QSAR) analysis revealed that the compound acts as a selective COX inhibitor, which could lead to novel anti-inflammatory drug development .

Eigenschaften

IUPAC Name |

5-bromo-2-methoxy-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJKVQKSMNBSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.